molecular formula C22H22N4O2 B14697968 Bis(xylylazo)resorcinol CAS No. 28514-75-2

Bis(xylylazo)resorcinol

Cat. No.: B14697968
CAS No.: 28514-75-2
M. Wt: 374.4 g/mol
InChI Key: XSNMLNOQYBFHPX-UHFFFAOYSA-N
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Description

Bis(xylylazo)resorcinol, also known as 2,4-bis(xylylazo)resorcinol, is an organic compound with the molecular formula C22H22N4O2. It is a derivative of resorcinol, where two xylylazo groups are attached to the resorcinol core. This compound is known for its vibrant color and is often used as a dye or pigment in various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(xylylazo)resorcinol typically involves the diazotization of xylylamine followed by coupling with resorcinol. The reaction conditions often include acidic environments to facilitate the diazotization process. The general steps are as follows:

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters such as temperature, pH, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

Bis(xylylazo)resorcinol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Bis(xylylazo)resorcinol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of bis(xylylazo)resorcinol primarily involves its ability to interact with various molecular targets through its azo groups. These interactions can lead to the formation of stable complexes with metal ions and other compounds. The pathways involved often include electron transfer and coordination chemistry, making it useful in applications such as catalysis and sensing .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis(xylylazo)resorcinol is unique due to its specific structure, which imparts distinct color properties and reactivity. Its ability to form stable complexes with metal ions makes it particularly valuable in analytical and industrial applications .

Properties

CAS No.

28514-75-2

Molecular Formula

C22H22N4O2

Molecular Weight

374.4 g/mol

IUPAC Name

4,6-bis[(2,4-dimethylphenyl)diazenyl]benzene-1,3-diol

InChI

InChI=1S/C22H22N4O2/c1-13-5-7-17(15(3)9-13)23-25-19-11-20(22(28)12-21(19)27)26-24-18-8-6-14(2)10-16(18)4/h5-12,27-28H,1-4H3

InChI Key

XSNMLNOQYBFHPX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N=NC2=CC(=C(C=C2O)O)N=NC3=C(C=C(C=C3)C)C)C

Origin of Product

United States

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